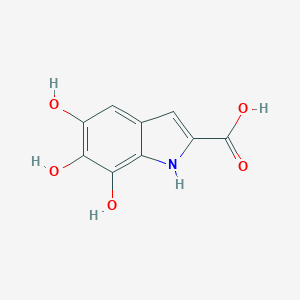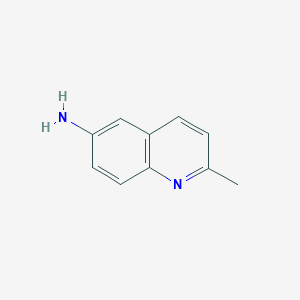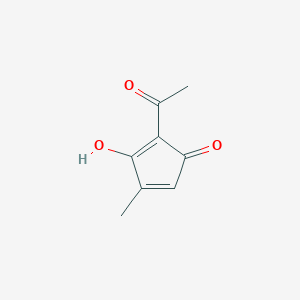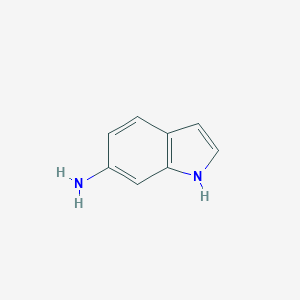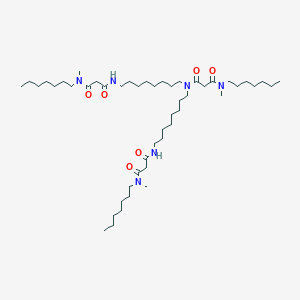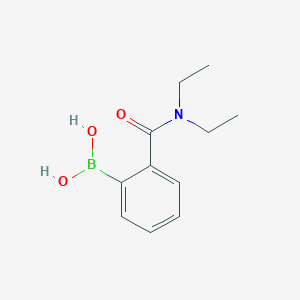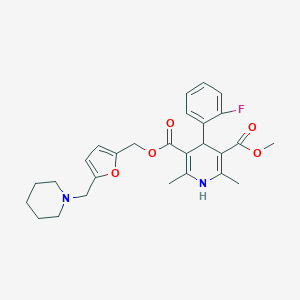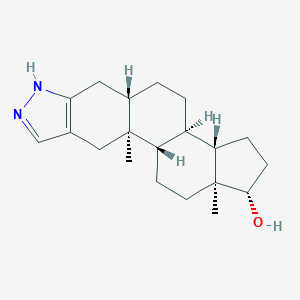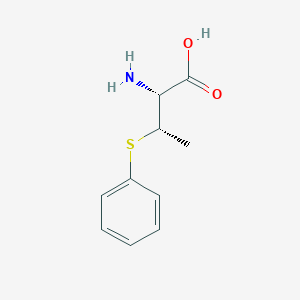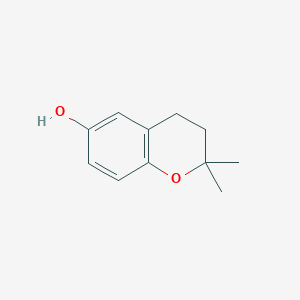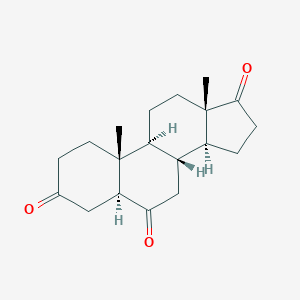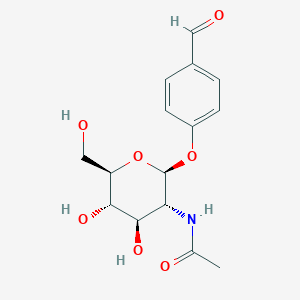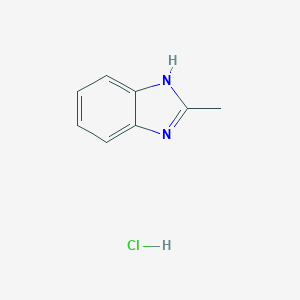![molecular formula C16H12N2 B161046 2-([1,1'-Biphenyl]-4-yl)pyrimidine CAS No. 138173-04-3](/img/structure/B161046.png)
2-([1,1'-Biphenyl]-4-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1'-Biphenyl]-4-yl)pyrimidine is a heterocyclic aromatic compound that features a biphenyl group attached to a pyrimidine ring. Pyrimidines are known for their significant role in various biological processes and are found in nucleic acids such as DNA and RNA. The biphenyl group, consisting of two connected benzene rings, adds to the compound’s stability and potential for diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1'-Biphenyl]-4-yl)pyrimidine typically involves the coupling of a biphenyl derivative with a pyrimidine precursor. One common method includes the reaction of 4-bromobiphenyl with a pyrimidine derivative in the presence of a palladium catalyst. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-([1,1'-Biphenyl]-4-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenyl derivatives.
Substitution: The biphenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., amines, thiols).
Major Products:
Oxidation: Oxidized biphenyl derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Substituted biphenyl and pyrimidine derivatives.
Scientific Research Applications
2-([1,1'-Biphenyl]-4-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-([1,1'-Biphenyl]-4-yl)pyrimidine involves its interaction with specific molecular targets. The biphenyl group can intercalate into DNA, disrupting its structure and function. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
2-Phenylpyrimidine: Lacks the additional benzene ring, resulting in different chemical and biological properties.
4-Biphenylyl-1,2,3-triazole: Contains a triazole ring instead of a pyrimidine ring, leading to distinct reactivity and applications.
2-(4-Biphenylyl)quinoline:
Uniqueness: 2-([1,1'-Biphenyl]-4-yl)pyrimidine is unique due to the combination of the biphenyl and pyrimidine moieties, which confer stability and versatility. This compound’s ability to undergo various chemical reactions and its potential for diverse applications make it a valuable molecule in scientific research and industry .
Properties
CAS No. |
138173-04-3 |
|---|---|
Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C16H12N2/c1-2-5-13(6-3-1)14-7-9-15(10-8-14)16-17-11-4-12-18-16/h1-12H |
InChI Key |
LIGKFDDHPKKPFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=CC=N3 |
Synonyms |
Pyrimidine, 2-[1,1-biphenyl]-4-yl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


